BenchChemオンラインストアへようこそ!

2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]-piperidine hydrochloride

Medicinal Chemistry Scaffold Design Positional Isomerism

2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]-piperidine hydrochloride (CAS 1185301-27-2) is a heterocyclic building block featuring a piperidine ring linked at the 2-position to a 1,2,4-oxadiazole core bearing a 2-methoxyethyl substituent at the oxadiazole 3-position. It is supplied as the hydrochloride salt (molecular formula C₁₀H₁₈ClN₃O₂, molecular weight approximately 247.72 g/mol).

Molecular Formula C10H18ClN3O2
Molecular Weight 247.72 g/mol
CAS No. 1185301-27-2
Cat. No. B1390087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]-piperidine hydrochloride
CAS1185301-27-2
Molecular FormulaC10H18ClN3O2
Molecular Weight247.72 g/mol
Structural Identifiers
SMILESCOCCC1=NOC(=N1)C2CCCCN2.Cl
InChIInChI=1S/C10H17N3O2.ClH/c1-14-7-5-9-12-10(15-13-9)8-4-2-3-6-11-8;/h8,11H,2-7H2,1H3;1H
InChIKeyFALQZAFITJWXGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]-piperidine Hydrochloride (CAS 1185301-27-2): Core Structural Identity and Compound Class Positioning


2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]-piperidine hydrochloride (CAS 1185301-27-2) is a heterocyclic building block featuring a piperidine ring linked at the 2-position to a 1,2,4-oxadiazole core bearing a 2-methoxyethyl substituent at the oxadiazole 3-position. It is supplied as the hydrochloride salt (molecular formula C₁₀H₁₈ClN₃O₂, molecular weight approximately 247.72 g/mol) . The compound is marketed at 95–98% purity levels by multiple vendors and is exclusively intended for research and development use, not for human or veterinary therapeutic applications . The 1,2,4-oxadiazole ring is recognized as a privileged scaffold in medicinal chemistry because it functions as a hydrolytically stable bioisostere of ester and amide functionalities, a feature that distinguishes oxadiazole-containing compounds from conventional ester- or amide-bearing analogs in lead optimization campaigns [1].

Why Generic Substitution of 1,2,4-Oxadiazole-Piperidine Scaffolds Fails: Structural and Physicochemical Determinants of Functional Specificity


Within the class of 1,2,4-oxadiazole-piperidine compounds, three structural variables—the piperidine ring attachment position (2-yl, 3-yl, or 4-yl), the oxadiazole 3-position substituent, and the salt form (free base versus hydrochloride)—create functionally non-interchangeable chemical entities. The piperidine attachment position alters the spatial orientation of the basic nitrogen and the overall molecular shape, which directly impacts target binding and scaffold suitability for parallel chemistry workflows [1][2]. The hydrochloride salt form provides measurably higher aqueous solubility and improved solid-state stability compared to the free base, an advantage supported by the general property that hydrochloride salts of piperidine-oxadiazole derivatives exhibit enhanced water solubility relative to their free-base counterparts . Furthermore, published structure-activity relationship (SAR) studies on 1,2,4-oxadiazole-piperidine series—including those targeting HsClpP, FXR/PXR, and sPLA₂—demonstrate that even minor alterations to the oxadiazole 3-position substituent produce order-of-magnitude shifts in potency, confirming that close analogs cannot be assumed equipotent or functionally equivalent [3][4].

Quantitative Differentiation of 2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]-piperidine Hydrochloride from Its Closest Analogs: Head-to-Head and Cross-Study Evidence


Piperidine 2-yl Attachment: Structural Differentiation from the 3-yl and 4-yl Positional Isomers

The target compound bears the piperidine ring attached at the oxadiazole 5-position via the piperidine 2-position (i.e., a 5-(piperidin-2-yl)-1,2,4-oxadiazole connectivity). This contrasts with the closest commercially available regioisomers: the 5-(piperidin-3-yl) variant (CAS 915920-01-3) and the 5-(piperidin-4-yl) variant reported in the HsClpP agonist literature [1]. The 2-yl attachment places the piperidine NH group in a distinct spatial orientation relative to the oxadiazole ring, which alters both the three-dimensional shape of the molecule and the vector of the basic amine for salt formation or further derivatization. In the HsClpP agonist series, the 5-(piperidin-4-yl) scaffold yielded compound SL44 with an EC₅₀ of 1.30 μM in the α-casein hydrolysis assay and an IC₅₀ of 3.1 μM against HCCLM3 cells [1]; the piperidine attachment position was critical to activity, as the scaffold geometry governs target engagement.

Medicinal Chemistry Scaffold Design Positional Isomerism

Hydrochloride Salt vs. Free Base: Solubility and Handling Advantages

The target compound is supplied as the hydrochloride salt (CAS 1185301-27-2, molecular weight 247.72 g/mol), whereas the structurally identical free base is registered under CAS 915923-31-8 (molecular weight 211.26 g/mol) . The hydrochloride salt form is generally recognized in piperidine-oxadiazole derivatives to provide enhanced aqueous solubility compared to the free base, a property documented in multiple related compound entries . The salt form also offers improved long-term solid-state stability: the free base (CAS 915923-31-8) is recommended for storage in a cool, dry place with no specific humidity controls reported, whereas structurally analogous piperidine-oxadiazole hydrochlorides have documented hydrate formation tendencies above 35% relative humidity, necessitating storage at 2–8 °C in sealed containers . This difference in handling requirements translates to practical workflow advantages for the hydrochloride salt in automated high-throughput screening platforms that rely on DMSO or aqueous stock solution preparation.

Formulation Solubility Salt Selection

2-Methoxyethyl Substituent: Differentiated Physicochemical Profile vs. Alkyl and Aryl Oxadiazole Analogs

The target compound carries a 2-methoxyethyl group at the oxadiazole 3-position, which imparts a balanced lipophilicity profile. The predicted LogP is -0.62 (Hit2Lead) , whereas the more lipophilic 3-isopropyl analog (CAS 733748-92-0) and 3-aryl-substituted analogs (e.g., 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride) occupy substantially higher lipophilicity ranges [1]. In the context of lead-like chemical space (commonly defined as MW < 350 and LogP < 3), the 2-methoxyethyl group keeps the compound within an attractive property window for fragment-based and early lead discovery, while alkyl- and aryl-substituted analogs may exceed desirable LogP thresholds, increasing the risk of poor aqueous solubility and off-target promiscuity. Conversely, the unsubstituted or methyl-substituted oxadiazole analogs (e.g., (R)-3-methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole, MW = 167.21) are smaller but offer fewer hydrogen-bond acceptor atoms and reduced polar surface area, which may limit target complementarity .

Physicochemical Properties Lead-Likeness LogP Optimization

Racemic Nature and Stereochemical Implications: A Defined but Unresolved Chiral Center vs. Enantiopure Analogs

The compound is supplied as a racemic mixture, with the piperidine 2-position constituting a stereogenic center that is not enantiomerically resolved in the commercial product . This contrasts with enantiomerically pure analogs such as (R)-3-methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole . For primary screening campaigns and library enumeration, the racemic form offers a broader sampling of stereochemical space within a single well, which can be advantageous for hit-finding against targets lacking stereochemical preference data. However, for follow-up structure-activity relationship studies where enantiomeric resolution is required, the racemic nature necessitates a chiral separation step—a factor that should be weighed against the immediate availability of enantiopure analogs.

Stereochemistry Chiral Building Blocks Racemic Screening

1,2,4-Oxadiazole Ring as a Hydrolytically Stable Bioisostere: Class-Level Advantage over Ester and Amide Congeners

The 1,2,4-oxadiazole core present in the target compound is well-established as a hydrolytically stable bioisostere of ester and amide functionalities [1][2]. This class-level property means that oxadiazole-containing compounds resist enzymatic and chemical hydrolysis that commonly degrades ester-linked molecules in aqueous buffers, plasma, and microsomal preparations. In comparative studies of carboxamide-bearing ligands versus their 1,2,4-oxadiazole replacements, the oxadiazole analogs demonstrated increased in vivo efficacy, attributed to enhanced metabolic stability [2].

Bioisosterism Metabolic Stability Hydrolysis Resistance

Rotatable Bond Count and Conformational Flexibility: Differentiated from Rigid Aryl-Substituted Oxadiazole-Piperidine Analogs

The target compound has 4 rotatable bonds , primarily from the 2-methoxyethyl side chain and the piperidine-oxadiazole linkage. This provides moderate conformational flexibility compared to more rigid aryl-substituted oxadiazole-piperidine analogs (e.g., 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride), which carry a conformationally constrained aromatic substituent that reduces the number of accessible conformers. In fragment-based drug discovery, compounds with 3–5 rotatable bonds are generally preferred for initial screening because they offer a balance between binding adaptability and entropic penalty upon target engagement . The 4-rotatable-bond profile of the target compound places it in a favorable range that rigid aryl-substituted analogs may undershoot (too rigid) and long-chain alkyl analogs may exceed (too flexible).

Conformational Flexibility Rotatable Bonds Ligand Efficiency

Optimal Research and Industrial Application Scenarios for 2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]-piperidine Hydrochloride Based on Differentiated Evidence


Primary Screening Library Design Requiring a Low-LogP, Non-Flat Oxadiazole-Piperidine Building Block

Medicinal chemistry groups constructing diversity-oriented screening libraries benefit from the compound's predicted LogP of -0.62 and 4-rotatable-bond conformational profile , which fill a gap between excessively lipophilic aryl-substituted oxadiazoles and excessively polar unsubstituted analogs. The 2-methoxyethyl group and piperidine 2-yl connectivity provide a three-dimensional scaffold that is structurally distinct from the more planar 4-aryl-substituted oxadiazole-piperidine series, enabling broader coverage of chemical space.

Fragment-Based Drug Discovery (FBDD) Requiring Soluble, Salt-Form Building Blocks

The hydrochloride salt form ensures ready solubility in aqueous buffers and DMSO stock solutions, eliminating the need for pre-formulation salt conversion that would be required for the free base (CAS 915923-31-8) . With a molecular weight of 247.72 g/mol (HCl salt), the compound falls within the acceptable fragment size range (typically MW < 300) and offers 5 hydrogen-bond acceptor atoms (TPSA = 60.2 Ų) for productive target interactions .

Lead Optimization: Bioisosteric Replacement of Ester or Amide Linkers

When a lead series is compromised by esterase-mediated hydrolysis or amide bond cleavage, the 1,2,4-oxadiazole core in this compound can serve as a direct bioisosteric replacement [1]. The compound provides a pre-formed oxadiazole-piperidine scaffold with a methoxyethyl side chain, allowing SAR exploration around the oxadiazole 3-position while retaining the hydrolytic stability advantage of the oxadiazole ring over ester and amide bioisosteres [2].

Scaffold-Hopping from 4-Piperidinyl to 2-Piperidinyl Oxadiazole Series

Published SAR on 5-(piperidin-4-yl)-1,2,4-oxadiazole HsClpP agonists (e.g., SL44; EC₅₀ = 1.30 μM) [3] and on piperidin-3-yl oxadiazole sPLA₂ inhibitors [4] demonstrates that the piperidine attachment position is critical for target activity. This compound enables systematic scaffold-hopping studies from the 4-yl and 3-yl series into the commercially underrepresented 2-yl regioisomeric space, potentially unlocking activity against targets where the 4-yl and 3-yl geometries are suboptimal.

Quote Request

Request a Quote for 2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]-piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.